molecular formula C18H29F6N3O2 B11490674 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide

Cat. No.: B11490674
M. Wt: 433.4 g/mol
InChI Key: DQMSJKIQTHNPID-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide is a complex organic compound characterized by its cyclohexyl group, hexafluoroisopropyl group, and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide typically involves multiple steps, including the formation of the hexafluoroisopropyl group and the incorporation of the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.

    Hexafluoroisopropyl compounds: Molecules containing the hexafluoroisopropyl group.

    Morpholine-containing compounds: Chemicals with morpholine moieties.

Uniqueness

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide stands out due to its combination of these functional groups, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H29F6N3O2

Molecular Weight

433.4 g/mol

IUPAC Name

3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]propanamide

InChI

InChI=1S/C18H29F6N3O2/c19-17(20,21)16(18(22,23)24,25-8-9-27-10-12-29-13-11-27)26-15(28)7-6-14-4-2-1-3-5-14/h14,25H,1-13H2,(H,26,28)

InChI Key

DQMSJKIQTHNPID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCN2CCOCC2

Origin of Product

United States

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